(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound (3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a furan ring, a thiazolidinone ring, and an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include furan-2-carbaldehyde, thiosemicarbazide, and indole derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the thiazolidinone ring through the condensation of furan-2-carbaldehyde with thiosemicarbazide.
Cyclization: Intramolecular cyclization to form the indolinone moiety.
Alkylation: Introduction of the prop-2-en-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone ring can be reduced to thiazolidines.
Substitution: The indolinone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted indolinone derivatives.
Scientific Research Applications
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring, known for their biological activity.
Indolinones: Compounds with an indolinone moiety, often used in medicinal chemistry.
Furan Derivatives: Compounds containing a furan ring, widely used in organic synthesis.
Uniqueness
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: is unique due to its combination of multiple functional groups, which can confer a range of chemical reactivity and biological activity not seen in simpler compounds.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-2-9-20-14-8-4-3-7-13(14)15(17(20)22)16-18(23)21(19(25)26-16)11-12-6-5-10-24-12/h2-8,10H,1,9,11H2/b16-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKQHQLRAGUFW-NXVVXOECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.